molecular formula C7H4ClF3 B15385581 1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene

1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene

Cat. No.: B15385581
M. Wt: 180.55 g/mol
InChI Key: JQOABRLVTFZPCK-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene is a useful research compound. Its molecular formula is C7H4ClF3 and its molecular weight is 180.55 g/mol. The purity is usually 95%.
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Biological Activity

1-Chloro-2,4-difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 and a molecular weight of 180.55 g/mol. Its unique structure, characterized by a benzene ring with chlorine and fluorine substituents, positions it as a compound of interest in medicinal chemistry and materials science. This article explores its biological activity, including potential interactions with biological targets, toxicity studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features:

  • Chlorine atom at the 1-position.
  • Fluorine atoms at the 2 and 4 positions.
  • Fluoromethyl group at the 5 position.

The presence of multiple fluorine atoms enhances its chemical reactivity and binding affinity to biological targets, making it a candidate for drug development.

Enzyme Interactions

Preliminary studies indicate that this compound may interact with various enzymes and receptors. The electronegative nature of fluorine enhances its interaction profile compared to non-fluorinated analogs. Research has focused on:

  • Binding Affinity : Enhanced binding to target proteins.
  • Influence on Biochemical Pathways : Potential modulation of metabolic pathways through enzyme inhibition or activation.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

Study TypeFindings
Acute Toxicity In rat models, oral administration showed rapid absorption with peak blood concentrations within one hour.
Repeat Dose Toxicity Observed effects included mild hypertrophy of hepatocytes and nephropathy at high doses (≥50 mg/kg). NOAEL established at 10 mg/kg based on liver and kidney effects.
Sensitization Potential Weak sensitization potential indicated by stimulation indices ranging from 2.6 to 8.1 in lymphocyte proliferation assays.

These findings suggest that while the compound has potential therapeutic applications, caution is warranted regarding its toxicity profile.

Comparative Analysis

To contextualize the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Differences
1-Chloro-2,4-difluorobenzeneC6H3ClF2Lacks the fluoromethyl group; less reactive
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzeneC7H4ClF3Different substitution pattern; unique reactivity
1-Chloro-4,5-difluoro-2-(fluoromethyl)benzeneC7H4ClF3Different positioning of substituents
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzeneC7H3ClF5Contains a trifluoromethyl group instead of fluoromethyl

This table illustrates how the specific arrangement of substituents in this compound contributes to its distinct chemical behavior and biological activity.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study on Antitumor Activity : A study investigated the effects of fluorinated benzene derivatives on cancer cell lines. Results indicated that compounds with higher fluorination levels exhibited increased cytotoxicity against specific tumor types.
  • Neurotoxicity Assessment : Research involving animal models demonstrated that exposure to high concentrations led to neurotoxic effects, emphasizing the need for careful evaluation in therapeutic contexts.

Properties

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

IUPAC Name

1-chloro-2,4-difluoro-5-(fluoromethyl)benzene

InChI

InChI=1S/C7H4ClF3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-2H,3H2

InChI Key

JQOABRLVTFZPCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)CF

Origin of Product

United States

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